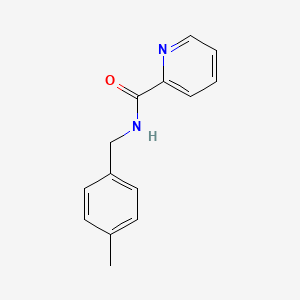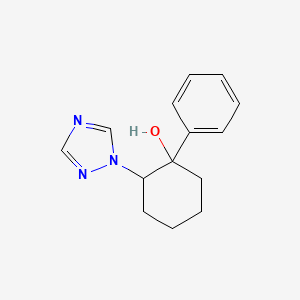
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a phenyl group and a 1H-1,2,4-triazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 1H-1,2,4-triazole under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
化学反応の分析
Types of Reactions
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
- 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
- 4-(1H-1,2,4-Triazol-1-yl)phenol
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol is unique due to its cyclohexane ring, which provides additional steric bulk and conformational flexibility compared to similar compounds. This structural feature can influence its binding properties and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
89219-14-7 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
1-phenyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17N3O/c18-14(12-6-2-1-3-7-12)9-5-4-8-13(14)17-11-15-10-16-17/h1-3,6-7,10-11,13,18H,4-5,8-9H2 |
InChIキー |
SGPPGCWPYLFOSG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)N2C=NC=N2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


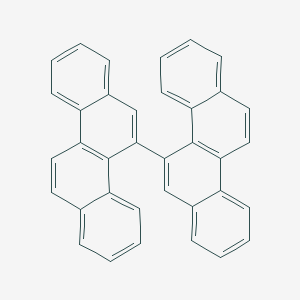

![N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125628.png)
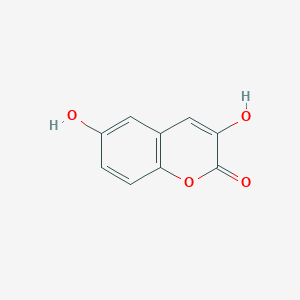
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
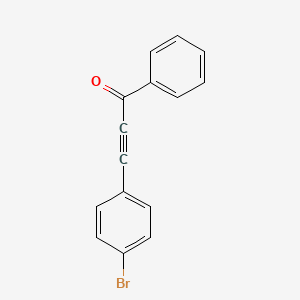
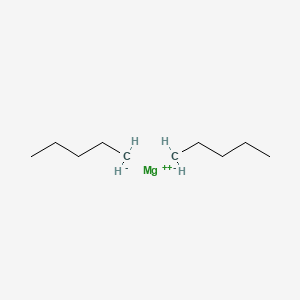
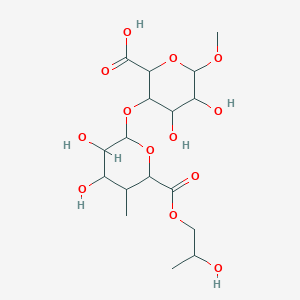
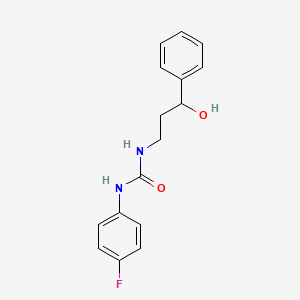
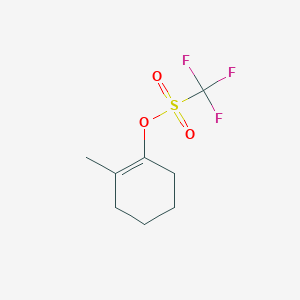
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
